molecular formula C14H20N2O2S B14227973 1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine CAS No. 502182-96-9

1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine

Cat. No.: B14227973
CAS No.: 502182-96-9
M. Wt: 280.39 g/mol
InChI Key: VOGMWUXENLJHBT-UHFFFAOYSA-N
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Description

1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine is a chemical compound characterized by the presence of a nitrothiophene group attached to a hexenyl chain, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine typically involves the following steps:

    Formation of the Nitrothiophene Intermediate: The initial step involves the nitration of thiophene to form 5-nitrothiophene. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Alkylation: The 5-nitrothiophene is then subjected to an alkylation reaction with a suitable hexenyl halide under basic conditions to form the hexenyl-substituted nitrothiophene.

    Cyclization: The final step involves the cyclization of the hexenyl-substituted nitrothiophene with pyrrolidine under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitrothiophene moiety can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens, sulfonyl chlorides, and nitrating agents.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine: Characterized by the presence of a nitrothiophene group.

    1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]morpholine: Similar structure but with a morpholine ring.

Uniqueness

This compound is unique due to its specific combination of a nitrothiophene group with a hexenyl chain and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

502182-96-9

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

1-[1-(5-nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine

InChI

InChI=1S/C14H20N2O2S/c1-2-3-6-12(15-9-4-5-10-15)11-13-7-8-14(19-13)16(17)18/h7-8,11H,2-6,9-10H2,1H3

InChI Key

VOGMWUXENLJHBT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC1=CC=C(S1)[N+](=O)[O-])N2CCCC2

Origin of Product

United States

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